molecular formula C7H8F3NO2 B13021319 (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B13021319
M. Wt: 195.14 g/mol
InChI Key: MGYCWFDCTCGUMV-PHDIDXHHSA-N
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Description

(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[310]hexane-1-carboxylic acid is a unique chemical compound characterized by its bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the trifluoromethyl group and an amine functionality under specific conditions. The reaction conditions often involve the use of strong bases and solvents that can stabilize the intermediate species formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group and the bicyclic structure play a crucial role in its binding affinity and selectivity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[310]hexane-1-carboxylic acid is unique due to its specific stereochemistry and bicyclic structure

Properties

Molecular Formula

C7H8F3NO2

Molecular Weight

195.14 g/mol

IUPAC Name

(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)6-1-5(6,4(12)13)2-11-3-6/h11H,1-3H2,(H,12,13)/t5-,6-/m1/s1

InChI Key

MGYCWFDCTCGUMV-PHDIDXHHSA-N

Isomeric SMILES

C1[C@]2([C@@]1(CNC2)C(F)(F)F)C(=O)O

Canonical SMILES

C1C2(C1(CNC2)C(F)(F)F)C(=O)O

Origin of Product

United States

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